molecular formula C20H22O7 B3059866 3,5,11,13-Tetramethoxy-17-oxatetracyclo[7.7.1.0^{2,7}.0^{10,15}]heptadeca-2,4,6,10(15),11,13-hexaene-4,12-diol CAS No. 1379610-45-3

3,5,11,13-Tetramethoxy-17-oxatetracyclo[7.7.1.0^{2,7}.0^{10,15}]heptadeca-2,4,6,10(15),11,13-hexaene-4,12-diol

Cat. No.: B3059866
CAS No.: 1379610-45-3
M. Wt: 374.4
InChI Key: FIRWWYIWOIPQOI-UHFFFAOYSA-N
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Description

The compound 3,5,11,13-Tetramethoxy-17-oxatetracyclo[7.7.1.0 2,7 .0 10,15 ]heptadeca-2,4,6,10(15),11,13-hexaene-4,12-diol is a complex organic molecule with unique structural properties. This compound contains multiple methoxy groups and a tetracyclic ring system, making it interesting for both synthetic chemists and researchers in various scientific disciplines.

Properties

IUPAC Name

3,5,11,13-tetramethoxy-17-oxatetracyclo[7.7.1.02,7.010,15]heptadeca-2,4,6,10,12,14-hexaene-4,12-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O7/c1-23-13-7-9-5-11-16-10(8-14(24-2)18(22)20(16)26-4)6-12(27-11)15(9)19(25-3)17(13)21/h7-8,11-12,21-22H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIRWWYIWOIPQOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C2C3CC4=CC(=C(C(=C4C(O3)CC2=C1)OC)O)OC)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501125410
Record name 5,11-Epoxydibenzo[a,e]cyclooctene-3,9-diol, 5,6,11,12-tetrahydro-2,4,8,10-tetramethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501125410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1379610-45-3
Record name 5,11-Epoxydibenzo[a,e]cyclooctene-3,9-diol, 5,6,11,12-tetrahydro-2,4,8,10-tetramethoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1379610-45-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,11-Epoxydibenzo[a,e]cyclooctene-3,9-diol, 5,6,11,12-tetrahydro-2,4,8,10-tetramethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501125410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5,11,13-Tetramethoxy-17-oxatetracyclo[7.7.1.02,7.010,15]heptadeca-2,4,6,10(15),11,13-hexaene-4,12-diol typically involves multiple steps:

  • Formation of the core structure: This involves the construction of the tetracyclic ring system through cyclization reactions.

  • Methoxylation: Introduction of the methoxy groups at the specific positions.

  • Oxidation: Formation of the oxo group and final adjustments to ensure the correct configuration of the compound.

Typical reaction conditions include the use of strong acids or bases, high temperatures, and the presence of specific catalysts to direct the formation of the desired product.

Industrial Production Methods

The industrial production of this compound would likely involve similar steps as the synthetic routes but optimized for large-scale production. This could include:

  • Batch processing: Producing the compound in large reactors.

  • Continuous flow reactions: Ensuring consistent quality and yield by maintaining a steady flow of reactants and products.

  • Purification: Utilizing techniques such as chromatography and recrystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

3,5,11,13-Tetramethoxy-17-oxatetracyclo[7.7.1.0: 2,7 .0 10,15 ]heptadeca-2,4,6,10(15),11,13-hexaene-4,12-diol undergoes several types of reactions:

  • Oxidation: The compound can be oxidized to introduce additional functional groups.

  • Reduction: Reduction reactions can lead to the formation of diols or other derivatives.

  • Substitution: Methoxy groups can be substituted under specific conditions to form new compounds.

Common Reagents and Conditions

  • Oxidizing agents: Such as potassium permanganate or chromium trioxide.

  • Reducing agents: Like lithium aluminum hydride.

  • Catalysts: Including palladium or platinum catalysts.

Major Products

The products formed from these reactions include various oxidized or reduced forms of the original compound, as well as substituted derivatives that introduce new functional groups or change the existing ones.

Scientific Research Applications

Chemistry

In chemistry, 3,5,11,13-Tetramethoxy-17-oxatetracyclo[7.7.1.02,7.010,15]heptadeca-2,4,6,10(15),11,13-hexaene-4,12-diol is used as a key intermediate in the synthesis of more complex molecules and can be a subject of studies involving reaction mechanisms and synthesis pathways.

Biology

Biologically, this compound can be investigated for its potential interactions with various biological molecules and systems. Its structural complexity allows it to be a model compound for studying how complex organic molecules interact with enzymes and proteins.

Medicine

In the field of medicine, compounds like this one can be explored for their potential therapeutic effects. The presence of multiple functional groups suggests possible interactions with various biological targets, making it a candidate for drug development studies.

Industry

Industrially, this compound can be used in the development of new materials or as a precursor for the synthesis of more complex industrial chemicals.

Mechanism of Action

The mechanism of action of 3,5,11,13-Tetramethoxy-17-oxatetracyclo[7.7.1.0 2,7 .0 10,15 ]heptadeca-2,4,6,10(15),11,13-hexaene-4,12-diol depends on its interaction with specific molecular targets. The methoxy groups and the oxo group can form hydrogen bonds or other interactions with enzymes, receptors, or other biological molecules, affecting their function. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 3,5,11,13-Tetramethoxy-17-oxatetracyclo[7.7.1.0: 2,7 .0 10,15 ]heptadeca-2,4,6,10(15),11,13-hexaene-5,12-diol

  • 3,4,11,12-Tetramethoxy-17-oxatetracyclo[7.7.1.0: 2,7 .0 10,15 ]heptadeca-2,4,6,10(15),11,13-hexaene-4,11-diol

Uniqueness

The uniqueness of 3,5,11,13-Tetramethoxy-17-oxatetracyclo[7.7.1.02,7.010,15]heptadeca-2,4,6,10(15),11,13-hexaene-4,12-diol lies in the specific arrangement of methoxy groups and its tetracyclic structure. These features provide distinct chemical properties and biological activities compared to its similar compounds.

Hope this helps to clarify the fascinating world of complex organic molecules!

Biological Activity

Overview of 3,5,11,13-Tetramethoxy-17-oxatetracyclo[7.7.1.0^{2,7}.0^{10,15}]heptadeca-2,4,6,10(15),11,13-hexaene-4,12-diol

This compound is a complex polycyclic structure that belongs to the class of organic compounds known as polyphenols or flavonoids. Its intricate structure suggests potential biological activities due to the presence of multiple methoxy groups and hydroxyl functionalities that are often associated with antioxidant properties.

Antioxidant Properties

Many polyphenolic compounds exhibit significant antioxidant activities. The presence of methoxy and hydroxyl groups in this compound may contribute to its ability to scavenge free radicals and reduce oxidative stress in biological systems. Research has shown that similar compounds can protect cells from damage caused by reactive oxygen species (ROS) .

Antimicrobial Activity

Compounds with similar structural characteristics have been reported to possess antimicrobial properties. The antibacterial and antifungal activities can be attributed to their ability to disrupt microbial cell membranes or interfere with metabolic processes within the pathogens .

Anti-inflammatory Effects

Polyphenols are known for their anti-inflammatory effects. They can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . This suggests that this compound may also exhibit similar properties.

Potential in Cancer Therapy

Some studies have indicated that polyphenolic compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms such as cell cycle arrest and modulation of signaling pathways . Given the structural complexity of this compound, it may also hold potential in cancer research.

Study on Antioxidant Activity

A study evaluating the antioxidant capacity of various methoxy-substituted phenolic compounds found that those with multiple methoxy groups exhibited enhanced radical scavenging activity compared to their non-methoxylated counterparts . This could imply a similar trend for this compound.

Investigation of Antimicrobial Properties

Research focusing on flavonoids demonstrated that certain derivatives showed significant inhibitory effects against a range of bacteria and fungi . This aligns with the expected antimicrobial activity of structurally related compounds.

Anti-inflammatory Mechanisms

A detailed analysis of flavonoid compounds revealed their capacity to inhibit NF-kB signaling pathways involved in inflammation . This mechanism could be relevant for understanding the anti-inflammatory potential of the compound .

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing this polycyclic compound, and what methodological approaches address them?

  • Answer : Synthesis requires multi-step organic reactions (e.g., cyclization, methoxylation) under controlled conditions. Challenges include regioselectivity in methoxy group placement and stereochemical control. Methods from analogous tetracyclic systems (e.g., using hydrobromic acid in acetic acid for cyclization and HPLC purification ) can be adapted. Characterization via NMR (¹H/¹³C) and X-ray crystallography (as in , which details monoclinic crystal systems) is critical for confirming structure .

Q. Which spectroscopic techniques are most effective for structural elucidation, and how should data be interpreted?

  • Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., exact mass calculations as in ). 2D NMR (COSY, HSQC) resolves overlapping signals in the polycyclic core. For example, used InChIKey and SMILES data to validate tautomeric forms. IR spectroscopy identifies hydroxyl and ether functional groups .

Q. How can researchers verify the purity of this compound, and what analytical thresholds are acceptable?

  • Answer : Purity ≥95% is standard for biological assays. Use reverse-phase HPLC with UV detection (λ = 254 nm) and compare retention times to synthetic intermediates. Combustion analysis (C, H, N) ensures elemental composition matches theoretical values (e.g., C20H23NO4 in ) .

Advanced Research Questions

Q. What computational strategies predict the compound’s reactivity or interaction with biological targets?

  • Answer : Density Functional Theory (DFT) calculates electron density in the polycyclic framework to predict nucleophilic/electrophilic sites. Molecular docking (e.g., AutoDock Vina) models interactions with enzymes like cytochrome P450, leveraging logP values (e.g., 1.21 in ) to estimate membrane permeability .

Q. How can contradictions in spectral or crystallographic data be resolved?

  • Answer : Systematic comparison of experimental and theoretical NMR shifts (via software like ACD/Labs) identifies discrepancies. For crystallography, refine unit cell parameters (e.g., a = 17.9993 Å, β = 115.961° in ) and validate against Cambridge Structural Database entries. Isotopic labeling (e.g., ¹³C-methoxy groups) clarifies ambiguous assignments .

Q. What experimental designs optimize yield in multi-step syntheses while minimizing byproducts?

  • Answer : Use Design of Experiments (DoE) to screen catalysts, solvents, and temperatures. For example, achieved 70% yield via reflux in acetic acid with HBr. Solid-phase synthesis (e.g., Wang resin) simplifies purification in sterically hindered steps .

Q. How can researchers investigate the compound’s stability under varying pH and temperature conditions?

  • Answer : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation products are identified via LC-MS/MS. Buffer solutions (pH 1–13) assess hydrolytic susceptibility of methoxy and hydroxyl groups .

Methodological Frameworks

  • Theoretical Basis : Link studies to conceptual frameworks like frontier molecular orbital theory (for reactivity) or QSAR models (for bioactivity predictions) .
  • Data Validation : Cross-reference spectral data with PubChem/DSSTox entries (e.g., DTXSID00663432 in ) to ensure reproducibility .
  • Ethical Compliance : Follow guidelines from programs like DOE Atmospheric Chemistry () for environmental impact assessments during scale-up.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,5,11,13-Tetramethoxy-17-oxatetracyclo[7.7.1.0^{2,7}.0^{10,15}]heptadeca-2,4,6,10(15),11,13-hexaene-4,12-diol
Reactant of Route 2
Reactant of Route 2
3,5,11,13-Tetramethoxy-17-oxatetracyclo[7.7.1.0^{2,7}.0^{10,15}]heptadeca-2,4,6,10(15),11,13-hexaene-4,12-diol

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